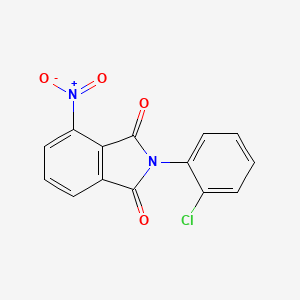

2-(2-Chlorophenyl)-4-nitroisoindole-1,3-dione

Description

Properties

Molecular Formula |

C14H7ClN2O4 |

|---|---|

Molecular Weight |

302.67 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-4-nitroisoindole-1,3-dione |

InChI |

InChI=1S/C14H7ClN2O4/c15-9-5-1-2-6-10(9)16-13(18)8-4-3-7-11(17(20)21)12(8)14(16)19/h1-7H |

InChI Key |

AZVXYOSFPKXBGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Imide Formation : 4-Nitrophthalic anhydride reacts with 2-chloroaniline in a polar aprotic solvent (e.g., acetic acid) at 80–120°C. The amine attacks one carbonyl group, forming a phthalamic acid intermediate.

-

Cyclization : Heating under reflux (120°C) in the presence of a base (e.g., triethylamine) facilitates intramolecular cyclization, yielding the target compound.

Optimization Notes :

-

Solvent Choice : Acetic acid enhances protonation of the intermediate, accelerating cyclization.

-

Temperature : Elevated temperatures (>100°C) improve reaction rates but may require inert atmospheres to prevent oxidation.

Nitration of Pre-formed 2-(2-Chlorophenyl)isoindole-1,3-dione

Introducing the nitro group post-cyclization offers an alternative pathway, though regioselectivity challenges arise due to the electron-withdrawing nature of the chlorophenyl group.

Nitration Protocol

-

Substrate Preparation : 2-(2-Chlorophenyl)isoindole-1,3-dione is synthesized via condensation of phthalic anhydride and 2-chloroaniline.

-

Nitration Mix : A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C selectively nitrates the isoindole ring at the 4-position.

Key Parameters :

Multi-step Synthesis with Protecting Groups

For enhanced regiocontrol, temporary protection of reactive sites ensures precise functionalization. This approach adapts strategies from peptide synthesis and heterocyclic chemistry.

Stepwise Methodology

-

Carboxyl Protection : Dimethyl 4-hydroxyphthalate is nitrated to introduce the nitro group, followed by hydrolysis to 4-nitro-3-hydroxyphthalic acid.

-

Chlorophenyl Introduction : Coupling with 2-chloroaniline via carbodiimide-mediated amidation forms the substituted phthalamic acid.

-

Cyclization and Deprotection : Acid-catalyzed cyclization (e.g., HCl in dioxane) yields the final product.

Advantages :

-

Regioselectivity : Directed nitration avoids competing reactions at the 5- and 6-positions.

-

Yield Enhancement : Protection improves overall yield to ~80%.

Comparative Analysis of Methodologies

| Method | Yield | Regioselectivity | Complexity |

|---|---|---|---|

| Direct Condensation | 65–75% | Moderate | Low |

| Post-cyclization Nitration | 60–70% | Low | Moderate |

| Multi-step Protection | 75–85% | High | High |

Insights :

-

Direct Condensation balances simplicity and efficiency but requires high-purity 4-nitrophthalic anhydride.

-

Post-cyclization Nitration is limited by competing side reactions but offers late-stage functionalization flexibility.

-

Multi-step Protection maximizes regiocontrol at the expense of additional synthetic steps.

Spectroscopic Characterization and Validation

Post-synthetic validation via NMR, IR, and mass spectrometry is critical. Key spectral signatures include:

-

IR : C=O stretches at 1735 cm⁻¹ (imide), NO₂ asymmetric stretch at 1520 cm⁻¹.

-

¹H NMR : Aromatic protons adjacent to nitro and chlorophenyl groups resonate at δ 7.8–8.2 ppm.

Industrial-Scale Considerations

Large-scale production favors the direct condensation route due to fewer steps and lower solvent consumption. Continuous flow reactors may enhance heat management during cyclization .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: 2-(2-aminophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione.

Substitution: Various substituted isoindole-dione derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group can also participate in binding interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 2-(2-Chlorophenyl)-4-nitroisoindole-1,3-dione, with data derived from the provided evidence:

Key Differences and Trends

Substituent Positioning: Nitro Group: In this compound, the nitro group is at the 4-position of the isoindole core, whereas in 2-(4-Chloro-2-nitrophenyl)isoindole-1,3-dione (), the nitro is on the phenyl ring. Chloro Group: The 2-chlorophenyl substituent in the target compound introduces steric hindrance near the isoindole nitrogen, which may reduce nucleophilic attack compared to analogs like 3-Chloro-N-phenyl-phthalimide (), where the chloro is on the fused benzene ring .

Functional Group Synergy :

- The combination of nitro and chloro groups in the target compound likely enhances thermal stability and resistance to hydrolysis, a trend observed in polyimide precursors (e.g., ). In contrast, 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione () incorporates a dioxopiperidinyl group, enabling hydrogen bonding and solubility in polar solvents—properties critical for pharmaceutical applications .

Synthetic Utility: While 3-Chloro-N-phenyl-phthalimide () is a monomer for high-performance polymers, the nitro group in the target compound may facilitate further functionalization (e.g., reduction to amines or participation in cycloadditions). Analogs like 2-[3-(4-Chlorophenyl)-3-oxopropyl]isoindole-1,3-dione () demonstrate versatility in multi-step syntheses due to their ketone side chains .

Biological Activity

2-(2-Chlorophenyl)-4-nitroisoindole-1,3-dione is a heterocyclic compound belonging to the isoindole family, characterized by its chlorophenyl and nitro substituents. Its molecular formula is , and it has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of cyclooxygenase (COX) enzymes.

The compound features a stable isoindole core with a high degree of solubility in organic solvents. Its synthesis typically involves the reaction of 2-chlorobenzaldehyde with nitromethane in the presence of a base, followed by cyclization and oxidation steps that yield the final product.

Inhibition of Cyclooxygenase Enzymes

Research indicates that this compound exhibits significant inhibitory activity against COX-1 and COX-2 enzymes. These enzymes play a critical role in the inflammatory response by catalyzing the formation of prostaglandins from arachidonic acid. The inhibition of these enzymes suggests potential applications in managing inflammatory conditions such as arthritis and pain-related disorders.

Anti-inflammatory Properties

The compound has demonstrated activity against pro-inflammatory factors including inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α). This dual action enhances its profile as a potential therapeutic agent for inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the isoindole core can modulate enzyme activity and influence cellular signaling pathways.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinity of this compound with COX enzymes. These studies reveal specific interactions that contribute to its inhibitory effects, providing insights for optimizing its pharmacological profile.

Comparative Biological Activity

A comparative analysis with similar compounds highlights the unique biological activity of this compound. The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(3-Chlorophenyl)-4-nitroisoindole-1,3-dione | Isoindole core with different chlorophenyl substitution | Variation in chlorine position affects activity |

| 2-(4-Chlorophenyl)-4-nitroisoindole-1,3-dione | Para-chloro substitution | Potentially different biological activity |

| 4-Nitroisoindole-1,3-dione | Lacks chlorophenyl substitution | Simpler structure; may exhibit different reactivity |

| 2-(2,6-Dichlorophenyl)-4-nitroisoindole-1,3-dione | Two chlorine substituents | Increased lipophilicity; altered pharmacokinetics |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-Chlorophenyl)-4-nitroisoindole-1,3-dione with high purity?

- Methodology : Multi-step synthesis involving nitration and cyclization reactions is commonly employed. For example, nitration of isoindole precursors using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) minimizes side reactions. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

- Validation : Monitor reaction progress using TLC and confirm final product purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. How can the crystal structure of this compound be resolved, and what software is recommended?

- Experimental Design : Single-crystal X-ray diffraction is optimal. Grow crystals via slow evaporation in a DMSO/ethanol mixture. Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) due to their robustness in handling small-molecule data and high-resolution refinement .

- Data Interpretation : Analyze Hirshfeld surfaces to assess intermolecular interactions (e.g., C–H···O, π–π stacking) using CrystalExplorer. Cross-validate bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 16, B3LYP/6-31G*) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Approach : Combine FTIR (to confirm nitro and carbonyl groups at ~1520 cm⁻¹ and ~1700 cm⁻¹, respectively), NMR (¹H/¹³C for aromatic proton environments and substitution patterns), and high-resolution mass spectrometry (HRMS) for molecular ion validation .

- Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region, especially for the chlorophenyl substituent .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across studies?

- Analysis Framework :

Compare assay conditions (e.g., cell lines, incubation times, solvent controls). For example, cytotoxicity assays in HeLa vs. MCF-7 cells may yield differing IC₅₀ values due to variable expression of target proteins .

Validate results using orthogonal assays (e.g., Western blotting for apoptosis markers alongside MTT assays).

Assess compound stability under experimental conditions via LC-MS to rule out degradation artifacts .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?

- Synthetic Design :

- Activate the nitro group via reduction to an amine (e.g., H₂/Pd-C in ethanol), enabling subsequent coupling reactions.

- Use polar aprotic solvents (DMF, DMSO) with K₂CO₃ as a base to enhance nucleophilicity at the isoindole-dione core .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Protocol :

Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.

Perform molecular docking (AutoDock Vina) against targets like COX-2 or DNA topoisomerases to rationalize observed bioactivity .

Validate predictions with in vitro assays (e.g., Caco-2 monolayer permeability) .

Q. What are the best practices for resolving conflicting crystallographic data on polymorphs?

- Contradiction Management :

- Re-crystallize the compound under varying conditions (solvent, temperature) to isolate polymorphs.

- Compare powder XRD patterns with single-crystal data to confirm phase purity.

- Use thermal analysis (DSC/TGA) to assess stability differences between polymorphs .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.